molecular formula C4H11Hg2O4P B14755754 Bis(ethylmercuri)phosphate CAS No. 2440-45-1

Bis(ethylmercuri)phosphate

Cat. No.: B14755754
CAS No.: 2440-45-1
M. Wt: 555.29 g/mol
InChI Key: WOZAHTWCJPHEAN-UHFFFAOYSA-L
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Description

Bis(ethylmercuri)phosphate is an organomercury compound characterized by two ethylmercury groups bonded to a phosphate backbone. Organomercury compounds, such as methylmercury and ethylmercury derivatives, are historically linked to severe health risks, including neurological damage. The phosphate group in this compound may influence its solubility and interaction with biological systems, differentiating it from non-phosphorylated mercury compounds.

Properties

CAS No.

2440-45-1

Molecular Formula

C4H11Hg2O4P

Molecular Weight

555.29 g/mol

IUPAC Name

ethyl-[ethylmercuriooxy(hydroxy)phosphoryl]oxymercury

InChI

InChI=1S/2C2H5.2Hg.H3O4P/c2*1-2;;;1-5(2,3)4/h2*1H2,2H3;;;(H3,1,2,3,4)/q;;2*+1;/p-2

InChI Key

WOZAHTWCJPHEAN-UHFFFAOYSA-L

Canonical SMILES

CC[Hg]OP(=O)(O)O[Hg]CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(ethylmercuri)phosphate typically involves the reaction of ethylmercury chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2 C2H5HgCl + H3PO4 → (C2H5Hg)2PO4 + 2 HCl} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylmercuri)phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and ethyl groups.

    Substitution: The ethyl groups can be substituted with other organic groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

    Oxidation: Mercury oxides and phosphoric acid derivatives.

    Reduction: Elemental mercury and ethyl derivatives.

    Substitution: Various organomercury compounds depending on the substituent used.

Scientific Research Applications

Bis(ethylmercuri)phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.

    Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.

    Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of bis(ethylmercuri)phosphate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organophosphate Esters (OPEs)

Bis(ethylmercuri)phosphate shares a phosphate backbone with common OPEs like diphenyl phosphate (DPHP), bis(1,3-dichloro-2-propyl) phosphate (BDCPP), and bis(2-chloroethyl) phosphate (BCEP) (Figure 1, ). However, the substitution of ethylmercury groups in place of chlorinated or alkyl groups drastically alters its properties:

  • Toxicity : Unlike OPEs, which primarily act as flame retardants or plasticizers, this compound’s mercury content introduces acute neurotoxicity, akin to other ethylmercury compounds (e.g., thimerosal) .
  • Environmental Behavior : OPE metabolites like DPHP and BDCPP are water-soluble and bioaccumulate in aquatic systems , whereas mercury-containing phosphates likely bind to organic matter in soil or sediment, posing long-term contamination risks .


Table 1: Key Differences Between this compound and OPEs
Property This compound OPEs (e.g., BDCPP, BCEP)
Primary Use Not specified (presumed obsolete) Flame retardants, plasticizers
Toxicity Mechanism Neurotoxic (ethylmercury) Endocrine disruption, carcinogens
Environmental Persistence High (mercury persistence) Moderate (degradable via hydrolysis)
Solubility Likely low (organomercury) High (polar metabolites)

Mercury-Containing Compounds

Compared to other organomercury compounds like cyano(ethylmercuri)guanidine (Morsodren, 100 ppm in ), this compound’s phosphate group may enhance its mobility in soil systems. For example:

  • Soil Interaction: Phosphate compounds like aluminum, iron, and calcium phosphates (Tables 21–23, –7) show varying adsorption capacities.
  • Degradation Pathways : Unlike reduced nicotinamide adenine dinucleotide phosphate (NADPH, ), which participates in redox reactions, this compound is likely resistant to enzymatic degradation due to its mercury content.

Industrial Phosphate Derivatives

Bis(2-ethylhexyl) phosphate () shares a bis-alkyl phosphate structure with this compound but lacks mercury. Key contrasts include:

  • Safety Profile : Bis(2-ethylhexyl) phosphate carries hazards like skin corrosion (H314) , whereas this compound would likely exhibit systemic toxicity (e.g., renal or neurological damage).
  • Regulatory Status : Bis(2-ethylhexyl) phosphate is regulated for occupational exposure , but mercury compounds face stricter bans due to historical misuse (e.g., methylmercury in pesticides).

Environmental and Health Implications

  • Soil Contamination : this compound may alter phosphate dynamics in soils, similar to how added phosphate compounds influence aluminum, iron, and calcium phosphate levels (–7). However, mercury’s presence introduces bioaccumulation risks in crops, as seen in tuberization studies ().
  • Human Exposure : Unlike TCPP isomers (), which degrade into less toxic metabolites, this compound’s mercury atoms resist breakdown, leading to chronic exposure risks even at low concentrations.

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